REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]3[C:16]=2[NH:15][C:14](=[O:17])[CH:13]3SC)=[O:7])=[CH:4][CH:3]=1>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]3[C:16]=2[NH:15][C:14](=[O:17])[CH2:13]3)=[O:7])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
0.028 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C=2C=CC=C3C(C(NC23)=O)SC)C=C1
|
Name
|
Raney nickel water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
A drop of concentrated hydrochloric acid was added to the filtrate which
|
Type
|
CUSTOM
|
Details
|
removed some color
|
Type
|
CUSTOM
|
Details
|
to yield a cream color material
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Type
|
CUSTOM
|
Details
|
gave needles, (93% yield)
|
Type
|
CUSTOM
|
Details
|
sintered at 177° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=O)C=2C=CC=C3CC(NC23)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |